molecular formula C8H7ClF3N B6326809 2-Chloro-3-methyl-5-(trifluoromethyl)aniline CAS No. 871476-66-3

2-Chloro-3-methyl-5-(trifluoromethyl)aniline

Cat. No. B6326809
CAS RN: 871476-66-3
M. Wt: 209.59 g/mol
InChI Key: IMSSROOIJASAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methyl-5-(trifluoromethyl)aniline, or 2C3M5TFA, is an organic compound belonging to the class of anilines. It is a colorless solid with a melting point of -25°C and a boiling point of 105°C. It is a versatile reagent used in a variety of organic syntheses, particularly in the synthesis of pharmaceuticals. It has also been used in the synthesis of other compounds, such as dyes, fragrances, and surfactants. In addition, it has been used in the synthesis of various fluorinated compounds.

Mechanism of Action

The mechanism of action of 2C3M5TFA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase. In addition, it is believed to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C3M5TFA are not well understood. However, it is believed that the compound has an inhibitory effect on enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase. In addition, it is believed to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2C3M5TFA in lab experiments include its high yield and its ability to be used in a variety of organic syntheses. However, there are some limitations to using this compound. It is a volatile compound, so it must be handled with care and stored in an airtight container. In addition, it can be toxic if inhaled or ingested, so it should be handled with caution.

Future Directions

Future research on 2C3M5TFA could focus on its potential applications in drug discovery and development. In addition, further research could be conducted to better understand its biochemical and physiological effects. Other areas of research could include its potential use in the synthesis of other compounds, such as dyes, fragrances, and surfactants. Finally, research could be conducted to determine the most effective methods of synthesizing the compound.

Synthesis Methods

2C3M5TFA can be synthesized by a variety of methods. One method involves the reaction of 2-chloro-3-methyl-5-trifluoromethylbenzene and aniline in the presence of a base, such as sodium hydroxide. The reaction occurs in an aqueous medium and yields 2C3M5TFA in high yields. Another method involves the reaction of 2-chloro-3-methyl-5-trifluoromethylbenzene and aniline in the presence of a base and an oxidizing agent, such as hydrogen peroxide. This reaction also yields 2C3M5TFA in high yields.

Scientific Research Applications

2C3M5TFA has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase. It has also been used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. In addition, it has been used in the synthesis of fluorinated compounds, such as perfluorooctanoic acid and perfluorooctane sulfonate.

properties

IUPAC Name

2-chloro-3-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSSROOIJASAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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